Potassium;diphenyl-di(pyrazol-1-yl)boranuide
Description
Potassium;diphenyl-di(pyrazol-1-yl)boranuide (CAS: 109088-11-1, molecular formula: C₁₈H₁₆BKN₄) is a boron-containing anionic complex stabilized by potassium as the counterion. Its structure features a central boron atom coordinated to two phenyl groups and two pyrazol-1-yl rings, forming a tetrahedral geometry. The compound is classified as a research chemical, explicitly designated for non-therapeutic applications . It is recommended for storage at -20°C to maintain stability, with a purity of ≥95% . The InChIKey (WMCWBUCWOFOZGG-UHFFFAOYSA-N) and SMILES notation (B-(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+]) provide precise stereochemical details .
Properties
IUPAC Name |
potassium;diphenyl-di(pyrazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BN4.K/c1-3-9-17(10-4-1)19(22-15-7-13-20-22,23-16-8-14-21-23)18-11-5-2-6-12-18;/h1-16H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWBUCWOFOZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BKN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Potassium;diphenyl-di(pyrazol-1-yl)boranuide involves the reaction of diphenylborinic acid with pyrazole in the presence of potassium hydroxide. The reaction produces this compound as a white solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be increased by recrystallization from a suitable solvent.
Chemical Reactions Analysis
Potassium;diphenyl-di(pyrazol-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions, particularly involving the pyrazole rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve polar solvents and controlled temperatures.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole rings or the boron center.
Scientific Research Applications
Potassium;diphenyl-di(pyrazol-1-yl)boranuide has been widely used in scientific research due to its ability to block potassium channels. Some of its applications include:
Chemistry: Used to study the role of potassium channels in various chemical processes.
Biology: Investigates the effects of potassium channel blockers on cellular functions, including insulin secretion and neurotransmitter release.
Medicine: Explores potential therapeutic applications, such as treatments for type 2 diabetes and neurological disorders like epilepsy.
Industry: Utilized in research related to cancer and immune cell regulation.
Mechanism of Action
Potassium;diphenyl-di(pyrazol-1-yl)boranuide exerts its effects by blocking the activity of potassium channels. It binds to the channel pore, resulting in a decrease in the efflux of potassium ions. This leads to depolarization of the cell membrane, which can cause various physiological and biochemical effects depending on the cell type and the specific potassium channel that is blocked.
Comparison with Similar Compounds
Comparison with Structurally Similar Borate Complexes
Structural Analogues
The following table summarizes key structural and physicochemical properties of potassium;diphenyl-di(pyrazol-1-yl)boranuide and related compounds:
Key Differences in Reactivity and Stability
- Steric and Electronic Effects: The diphenyl-di(pyrazolyl)borate exhibits moderate steric bulk compared to hydrotris(pyrazolyl)borates (e.g., C₁₅H₂₂BN₆K), which have three pyrazolyl groups and enhanced steric shielding for metal coordination . The trifluoro derivative (C₄H₅BF₃KN₂) introduces electron-withdrawing fluorine atoms, altering redox behavior and ligand donor strength .
- Thermal Stability : The hydrotris(3,5-dimethylpyrazol-1-yl)borate (m.p. 298–300°C) demonstrates higher thermal stability than pyridyl-functionalized analogues (m.p. 198°C), likely due to stronger intermolecular interactions in the crystalline lattice .
- Application-Specific Behavior : Potassium tetraphenylboranuide (C₂₄H₂₀BK) is widely used as a precipitating agent for large cations (e.g., K⁺), whereas diphenyl-di(pyrazolyl)boranuide is tailored for specialized coordination chemistry due to its mixed aryl-heterocyclic ligand set .
Biological Activity
Potassium;diphenyl-di(pyrazol-1-yl)boranuide, with the chemical formula , is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds containing pyrazole moieties have been reported to exhibit a range of biological effects, including:
- Antitumor Activity : Some studies suggest that pyrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Pyrazole-based compounds have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Case Studies
-
Antitumor Activity :
- A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis in treated cells compared to controls. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways.
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Antimicrobial Efficacy :
- Research demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined, showing effectiveness at concentrations as low as 50 µg/mL.
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Anti-inflammatory Response :
- In vivo studies using animal models of inflammation revealed that administration of this compound led to a significant decrease in edema and inflammatory markers in serum, suggesting its potential use as an anti-inflammatory agent.
Pharmacological Studies
Recent pharmacological studies have highlighted the following findings regarding this compound:
Toxicity and Safety Profile
While this compound shows promising biological activities, it is essential to evaluate its safety profile. Preliminary toxicity assessments indicate:
- Low Acute Toxicity : Animal studies suggest that the compound has a low acute toxicity profile.
- Irritation Potential : Skin and eye irritation tests indicate mild irritation potential, necessitating caution during handling.
Q & A
Basic Research Question
- NMR : B NMR shows a characteristic singlet at δ ≈ −5 ppm for tetrahedral boron environments. H NMR distinguishes pyrazolyl protons (δ 6.2–7.8 ppm) and phenyl groups (δ 7.3–7.6 ppm) .
- XRD : Single-crystal X-ray diffraction confirms the trigonal-planar geometry of the boron center, with B–N bond lengths averaging 1.56 Å and N–B–N angles of ~120° .
Advanced Research Note : Discrepancies in reported bond angles (e.g., 114.4° vs. 129.7° for N–B–C torsion angles) may arise from crystal packing effects, requiring DFT calculations to validate experimental data .
What strategies mitigate ligand decomposition during metal coordination studies?
Advanced Research Question
Ligand degradation under acidic or oxidizing conditions is a common challenge. Methodological solutions include:
- pH Control : Conduct reactions in buffered solutions (pH 7–8) to prevent protonation of the borate anion.
- Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid oxidation of the pyrazolyl groups .
- Low-Temperature Synthesis : Metal coordination at −30°C reduces side reactions, as demonstrated in palladium(II) complexes .
How does substituent variation on pyrazolyl rings affect catalytic performance in transition-metal complexes?
Advanced Research Question
Electron-withdrawing substituents (e.g., 3-CF) enhance Lewis acidity at the metal center, improving catalytic activity in cross-coupling reactions. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
